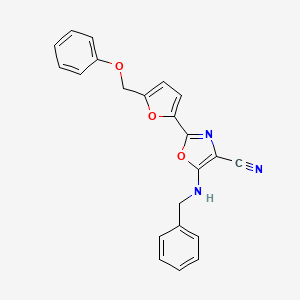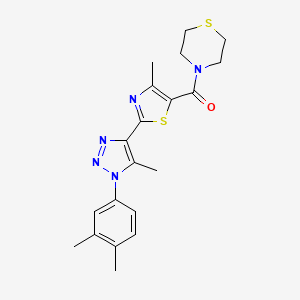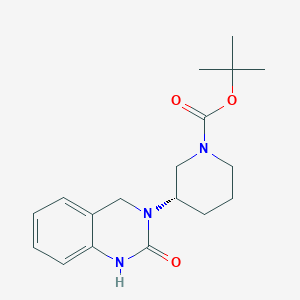
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a quinazolinone group, which is a type of heterocyclic compound. These types of compounds often have biological activity and are used in drug discovery .
Molecular Structure Analysis
The molecular structure of similar compounds includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also likely contains a quinazolinone group, which consists of two fused six-membered rings, one of which is aromatic .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, similar compounds have a molecular formula of C16H24N2O2 and a monoisotopic mass of 276.183777 Da .科学的研究の応用
Synthetic Routes and Potential Industrial Applications
The compound tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate has been explored in the context of synthetic routes for the production of Vandetanib, a therapeutic agent. A study detailed different synthetic routes, analyzing their suitability for industrial production. This research highlighted a process involving substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps, showing it to be favorable for large-scale manufacturing due to higher yields and commercial viability (W. Mi, 2015).
Role in Central Nervous System (CNS) Drug Synthesis
Further investigations into functional chemical groups for novel CNS acting drugs identified heterocycles, including tetrahydroquinazolin, as key structural motifs. These compounds are considered for their potential in synthesizing agents with CNS activity, ranging from antidepressant and antianxiety to anticonvulsant effects. The study emphasizes the importance of such chemical groups in developing future CNS therapeutics (S. Saganuwan, 2017).
Antioxidant Properties and Environmental Applications
Research into synthetic phenolic antioxidants highlighted the presence and transformation of compounds such as 2,6-di-tert-butyl-4-methylphenol in environmental and human samples. This work underlines the significance of studying the environmental occurrence, human exposure, and toxicity of synthetic antioxidants, which share structural similarities with the tert-butyl group in tetrahydroquinazolin derivatives. Such studies are crucial for developing safer and more environmentally friendly antioxidants (Runzeng Liu & S. Mabury, 2020).
Synthetic Utility in N-Heterocycles
The utility of chiral sulfinamides, akin to the structural framework of tert-butyl tetrahydroquinazolin derivatives, in the asymmetric synthesis of N-heterocycles has been extensively reviewed. This methodology affords access to a wide array of structurally diverse piperidines, pyrrolidines, and azetidines, underscoring the importance of such compounds in creating therapeutically relevant and natural product-like molecules (R. Philip et al., 2020).
将来の方向性
特性
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAZCBVZXGFJR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

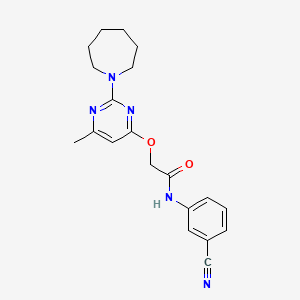
![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)
![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)
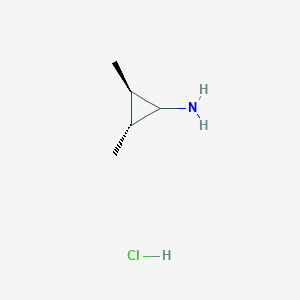
![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

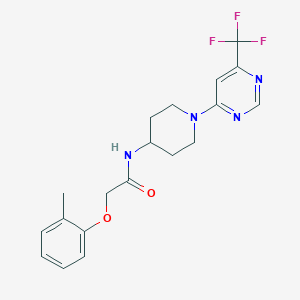


![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)
